molecular formula C9H8N2OS B13359883 N-(2,1-Benzisothiazol-3-yl)acetamide CAS No. 34250-70-9

N-(2,1-Benzisothiazol-3-yl)acetamide

Cat. No.: B13359883
CAS No.: 34250-70-9
M. Wt: 192.24 g/mol
InChI Key: GXLWNVPCJGRSLL-UHFFFAOYSA-N
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Description

N-(2,1-Benzisothiazol-3-yl)acetamide is a compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The structure of this compound consists of a benzisothiazole ring fused to an acetamide group, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1-Benzisothiazol-3-yl)acetamide typically involves the reaction of 2-aminobenzenethiol with acetic anhydride under controlled conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzisothiazole ring. The overall reaction can be represented as follows:

    Step 1: 2-aminobenzenethiol + acetic anhydride → intermediate

    Step 2: Intermediate → this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,1-Benzisothiazol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,1-Benzisothiazol-3-yl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1-Benzisothiazol-3-yl)acetamide is unique due to its specific combination of the benzisothiazole ring and the acetamide group, which imparts distinct chemical and biological properties. This combination enhances its antimicrobial and enzyme inhibitory activities compared to other similar compounds .

Properties

CAS No.

34250-70-9

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

N-(2,1-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C9H8N2OS/c1-6(12)10-9-7-4-2-3-5-8(7)11-13-9/h2-5H,1H3,(H,10,12)

InChI Key

GXLWNVPCJGRSLL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CC=CC2=NS1

Origin of Product

United States

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